molecular formula C10H14ClNO B13200509 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol

3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol

Cat. No.: B13200509
M. Wt: 199.68 g/mol
InChI Key: JUVRWRMETJANJC-UHFFFAOYSA-N
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Description

3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol is a chiral organic compound featuring both an amino and a hydroxyl functional group, which classifies it as a 1,3-amino alcohol. This bifunctional nature makes it a versatile and valuable building block in organic synthesis . The molecule contains a chlorinated aromatic ring, a structural feature common in pharmaceuticals and agrochemicals, as the chlorine atom can influence both the molecule's reactivity and its physical properties . Compounds with this 1,3-amino alcohol motif are frequently investigated as key intermediates in the synthesis of more complex, biologically active molecules . For instance, structurally related 3-amino-1-phenylpropanol derivatives are critical intermediates for producing optically active pharmaceuticals, demonstrating the importance of this chemical class in medicinal chemistry . The chiral center within the molecule makes it a candidate for use in asymmetric synthesis, either as a chiral precursor or a resolving agent . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-amino-1-(2-chlorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H14ClNO/c1-7(6-12)10(13)8-4-2-3-5-9(8)11/h2-5,7,10,13H,6,12H2,1H3

InChI Key

JUVRWRMETJANJC-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=CC=CC=C1Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol typically involves the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-chloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate 2-chloro-β-nitrostyrene can be reduced to form the amino group in the final product.

    Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of 3-(2-chlorophenyl)-2-methylpropanal or 3-(2-chlorophenyl)-2-methylpropanone.

    Reduction: Formation of 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

3-Amino-1-(2-chlorophenyl)-1-phenylpropan-1-ol

  • Structural Difference : Replaces the C2 methyl group with a phenyl ring.
  • Molecular Formula: C₁₅H₁₅ClNO (inferred from CAS 609-081-2).
  • Enhanced aromatic interactions in biological systems compared to the methyl-substituted target compound.
  • Reference :

1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol

  • Structural Difference: Features a dimethylamino group (tertiary amine) instead of a primary amine and an additional phenyl ring.
  • Molecular Formula: C₁₇H₁₉ClNO (inferred from synonym data).
  • Key Properties: Higher lipophilicity due to the dimethylamino group, favoring membrane permeability. Reduced hydrogen-bonding capacity compared to the primary amine in the target compound.
  • Reference :

3-Amino-1-(5-bromofuran-2-yl)-2-methylpropan-1-ol

  • Structural Difference : Substitutes the 2-chlorophenyl group with a 5-bromofuran heterocycle.
  • Molecular Formula: C₉H₁₁BrNO₂ (CAS 1521647-08-4).
  • Key Properties :
    • Bromine increases molecular weight (234.09 g/mol) and introduces electronegativity.
    • The furan ring may reduce metabolic stability compared to aromatic chlorophenyl systems.
  • Reference :

2-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride

  • Structural Difference : Replaces the hydroxyl group with a ketone and shifts the chlorine to the 3-position on the phenyl ring.
  • Molecular Formula: C₉H₁₁Cl₂NO (CAS 474709-89-2/474709-92-7).
  • Key Properties :
    • Ketone functionality increases polarity but eliminates alcohol-mediated hydrogen bonding.
    • 3-Chlorophenyl substitution alters electronic effects compared to the ortho-chloro configuration in the target compound.
  • Reference :

2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride

  • Structural Difference : Introduces a nitro group at the phenyl ring’s meta position.
  • Molecular Formula : C₉H₁₂N₂O₃·HCl (CAS 2060024-73-7).
  • Solubility in DMSO and methanol suggests utility in pharmaceutical formulations.
  • Reference :

2-Amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol

  • Structural Difference : Substitutes 2-chlorophenyl with a 4-methoxyphenyl group.
  • Molecular Formula: C₁₁H₁₇NO₂ (CAS 1268388-13-1).
  • Key Properties :
    • Methoxy group increases electron density on the aromatic ring, enhancing oxidative stability.
    • Methyl group at C2 may reduce conformational flexibility compared to the target compound.
  • Reference :

Research Findings and Implications

  • Amino Group Substitution: Primary amines (target compound) exhibit higher hydrogen-bonding capacity than tertiary amines (e.g., dimethylamino analog), impacting solubility and receptor affinity .
  • Heterocyclic vs. Aromatic Systems : Bromofuran-containing analogs (CAS 1521647-08-4) may exhibit reduced metabolic stability compared to chlorophenyl derivatives due to heterocyclic ring susceptibility to enzymatic oxidation .

Biological Activity

3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol is an organic compound characterized by its unique molecular structure, which includes a chlorophenyl group, an amino group, and a hydroxyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The biological activity of this compound is primarily attributed to its ability to engage with various biological targets through hydrogen bonding and hydrophobic interactions.

The mechanism of action of 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets within biological systems. The amino group can form hydrogen bonds with enzymes or receptors, while the chlorophenyl group enhances hydrophobic interactions. These interactions are crucial for modulating the activity of enzymes or receptors, leading to various biological effects, including potential therapeutic applications in pharmacology.

Pharmacological Properties

Research indicates that 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol may exhibit several pharmacological properties:

  • Antibacterial Activity : Preliminary studies suggest that compounds structurally similar to 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values that indicate effective antibacterial properties .
  • Enzyme Modulation : The compound's ability to interact with enzymes suggests potential applications in enzyme inhibition or activation, which could be beneficial in treating various diseases where enzyme activity is a factor.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol and its derivatives:

  • Antimicrobial Studies : In one study, derivatives of this compound were tested against strains of Staphylococcus aureus and Escherichia coli, yielding promising results with MIC values ranging from 20 µM to 70 µM, indicating moderate antibacterial efficacy .
  • Synthesis and Biological Evaluation : A review highlighted the synthesis of related β-amino alcohols and their biological evaluations. These studies revealed that modifications in the chemical structure significantly influenced their biological activities, suggesting that 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol might also possess unique therapeutic properties depending on its specific molecular interactions .

Comparative Analysis

To better understand the uniqueness of 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesUnique Features
3-Amino-1-(2-bromophenyl)-2-methylpropan-1-olContains bromine instead of chlorineEnhanced reactivity due to bromine's electronic properties
3-Amino-1-(2-fluorophenyl)-2-methylpropan-1-olContains fluorine instead of chlorineFluorine's electronegativity affects reactivity
3-Amino-1-(3-bromophenyl)-2-methylpropan-1-olBromine at the meta positionDifferent spatial orientation may influence biological activity

The presence of the chlorine atom in 3-Amino-1-(2-chlorophenyl)-2-methylpropan-1-ol significantly influences its reactivity and interactions with biological targets compared to analogs that contain other halogens or functional groups.

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